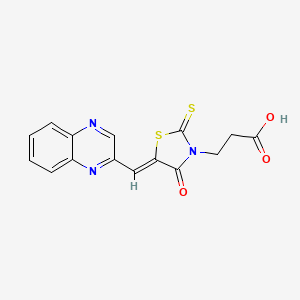

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

Description

Historical Context and Development of Thioxothiazolidin Derivatives

Thioxothiazolidin derivatives have evolved as critical scaffolds in drug discovery since the mid-20th century. Early work focused on their role as cyclic thiourea analogs, but the discovery of their enzyme-inhibitory properties in the 1990s spurred renewed interest. A pivotal advancement was the development of 4-thioxothiazolidin-2-one, synthesized via Lawesson’s reagent-mediated thionation of thiazolidin-2,4-dione. This intermediate enabled the synthesis of diverse derivatives through Knoevenagel condensation, a method later applied to create (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid.

Table 1: Key Synthetic Milestones in Thioxothiazolidin Chemistry

Significance in Medicinal Chemistry Research

The thioxothiazolidin core is renowned for its pharmacophoric versatility. Its sulfur atoms participate in hydrogen bonding and van der Waals interactions, while the exocyclic double bond allows π-π stacking with aromatic residues in enzyme active sites. In this compound, the quinoxaline moiety introduces planar rigidity, enhancing affinity for kinases and oxidoreductases. Recent studies identify such hybrids as potent inhibitors of PI3Kγ (IC₅₀ = 8 nM) and tyrosinase, with applications in oncology and inflammatory diseases.

Overview of Quinoxaline and Thiazolidinone Hybrid Structures

Quinoxaline-thiazolidinone hybrids leverage complementary bioactivity:

- Quinoxaline : A bicyclic system with electron-deficient characteristics, enabling intercalation with DNA and inhibition of topoisomerases.

- Thiazolidinone : A five-membered ring with sulfur and nitrogen, modulating redox signaling and enzyme allostery.

The conjugation of these systems in this compound creates a bifunctional agent. Computational studies suggest the Z-configuration optimizes steric alignment with PI3Kγ’s ATP-binding pocket, while the propanoic acid tail enhances solubility.

Table 2: Structural Attributes of Key Hybrid Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | LogP |

|---|---|---|---|

| (Z)-BTTZ derivatives | Tyrosinase | 120–450 | 2.37–3.1 |

| PI3Kγ inhibitor | PI3Kγ | 8 | 1.89 |

| Reference compound | N/A | N/A | 2.37 |

Research Objectives and Scope

This article aims to:

- Correlate the compound’s stereoelectronic features with its bioactivity.

- Evaluate synthetic methodologies for scalability and isomer purity.

- Identify structure-activity relationships (SAR) guiding further optimization.

Subsequent sections will address these objectives through experimental and computational data, excluding pharmacokinetic and safety assessments per the outlined scope.

Properties

IUPAC Name |

3-[(5Z)-4-oxo-5-(quinoxalin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c19-13(20)5-6-18-14(21)12(23-15(18)22)7-9-8-16-10-3-1-2-4-11(10)17-9/h1-4,7-8H,5-6H2,(H,19,20)/b12-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRVOBYOSXUETN-GHXNOFRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=C3C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent. Research indicates that derivatives of thiazolidinones, including those similar to (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, exhibit notable cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxic Properties: The compound has demonstrated high cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These effects are attributed to its ability to induce apoptosis and inhibit cell proliferation .

- Mechanism of Action: The molecular mechanism involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential. The compound also affects autophagy-related proteins, indicating a multifaceted approach to cancer treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidinone derivatives. Research has shown that specific modifications in the molecular structure can enhance anticancer activity.

Important Structural Features:

- Quinoxaline Moiety: The presence of a quinoxaline group in the structure contributes significantly to the compound's biological activity, enhancing its interaction with cellular targets .

- Thiazolidinone Core: Variations in substituents on the thiazolidinone core influence the compound's potency and selectivity against different cancer types .

Potential Therapeutic Uses

The therapeutic implications of this compound extend beyond oncology.

Possible Applications:

- Combination Therapy: Due to its mechanism of action, this compound may be effective in combination with other chemotherapeutic agents, potentially overcoming drug resistance in cancer cells.

- Targeted Drug Delivery: Research into nanocarrier systems for delivering this compound directly to tumor sites is ongoing, which could enhance therapeutic efficacy while minimizing side effects .

Case Studies and Experimental Evidence

Several studies have documented the effects of related compounds in clinical settings:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, leading to the modulation of biological pathways. The thiazolidine-2,4-dione ring can chelate metal ions, affecting their biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key structural analogs and their comparative features are outlined below:

Key Findings:

Substituent Effects on Activity: Replacement of the quinoxaline group with indole (as in compounds 5b and 5h) reduces antibacterial potency but improves antifungal activity . This suggests that the electron-deficient quinoxaline system enhances interactions with bacterial targets, while indole’s electron-rich system favors fungal enzyme binding.

Stereochemical Influence :

- The (Z)-isomer of the methylene group is critical for activity. For example, in compound 5b, the (Z)-configuration results in a 4-fold lower MIC against S. aureus compared to its (E)-counterpart .

Enzyme Binding Interactions: Molecular docking studies of analogs indicate that the thioxothiazolidinone core binds to the active site of bacterial dihydrofolate reductase (DHFR), while the quinoxaline group stabilizes the complex via hydrophobic interactions .

Biological Activity

(Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including synthesis, structure-activity relationships (SAR), and pharmacological evaluations.

Synthesis and Structural Characteristics

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the condensation of thiazolidine derivatives with appropriate aldehydes or ketones. The structure of this compound includes a quinoxaline moiety which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, compounds related to this compound have shown:

-

Antibacterial Activity :

- The compound displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In particular, it was found to be more effective than traditional antibiotics such as ampicillin and streptomycin, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .

- Antifungal Activity :

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazolidinone derivatives:

- Case Study 1 : A study involving a series of thiazolidinone derivatives highlighted their effectiveness against resistant bacterial strains, demonstrating enhanced activity compared to conventional treatments . The most active compounds showed MIC values significantly lower than those of reference drugs.

- Case Study 2 : In another investigation, the pharmacokinetic properties of these compounds were assessed using animal models, revealing promising absorption and distribution characteristics that support their potential therapeutic applications .

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are still under investigation. Molecular docking studies have suggested that these compounds may interact with specific bacterial enzymes or cellular targets, leading to their antimicrobial effects .

Summary Table of Biological Activities

| Activity Type | MIC Range (mg/mL) | Notable Pathogens/Strains |

|---|---|---|

| Antibacterial | 0.004 - 0.06 | Enterobacter cloacae, S. aureus |

| Antifungal | 0.004 - 0.06 | Trichoderma viride, A. fumigatus |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-3-(4-oxo-5-(quinoxalin-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction. A general procedure involves refluxing a mixture of 3-formylquinoxaline derivatives with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., 2.5–3 hours under reflux) and purification via recrystallization from acetic acid are critical to achieving the desired stereochemistry (Z-configuration) .

Q. How can the purity and structural integrity of the synthesized compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point (Mp) : Compare observed values (e.g., 240–242°C for analogous thiazolidinone derivatives) with literature data .

- FTIR Spectroscopy : Confirm key functional groups (e.g., C=O at ~1702 cm⁻¹, C=S at ~1247 cm⁻¹, and C=N at ~1601 cm⁻¹) .

- ¹H NMR : Analyze aromatic proton signals (δ 8.39 ppm for quinoxaline protons) and methylene/methine protons in the thiazolidinone ring .

Q. What solvents and reaction conditions are optimal for recrystallization?

- Methodological Answer : Acetic acid is commonly used for recrystallization due to its polarity and compatibility with thiazolidinone derivatives. For example, precipitates formed after reflux in acetic acid are filtered and recrystallized to enhance purity .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing this compound?

- Methodological Answer :

- Catalyst Optimization : Replace sodium acetate with stronger bases (e.g., piperidine) to enhance condensation efficiency.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Gradual heating (e.g., 80–90°C) reduces side reactions, as seen in analogous syntheses of thiazolidinone-amino acid hybrids (yields up to 83%) .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

- Methodological Answer :

- Dynamic Effects : Check for tautomerism in the thiazolidinone ring, which may cause signal splitting.

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted quinoxaline aldehyde).

- Variable Temperature NMR : Perform experiments at higher temperatures (e.g., 50°C) to average out conformational exchanges, as demonstrated in studies of similar heterocycles .

Q. What strategies can be employed to evaluate the compound’s biological activity?

- Methodological Answer :

- In Vitro Assays : Screen against microbial targets (e.g., Mycobacterium tuberculosis) using microdilution methods (MIC determination), referencing protocols for structurally related antimycobacterial thiazole derivatives .

- Molecular Docking : Model interactions with enzymes like enoyl-ACP reductase, leveraging the quinoxaline moiety’s planar structure for π-π stacking .

Q. How does substituent variation on the quinoxaline ring affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing groups (e.g., -NO₂ at the 4-position) and compare inhibition kinetics. For example, nitro-substituted derivatives show enhanced activity due to increased electrophilicity .

- Physicochemical Profiling : Measure logP values to correlate lipophilicity with membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.